Cas no 2176270-69-0 (4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide)

4-Acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a cyclopentylmethyl ether linkage and an acetyl-substituted aromatic ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or bioactive scaffold. The presence of the 2-hydroxyethoxy group enhances solubility, while the acetyl and sulfonamide functionalities offer sites for further chemical modifications. Its structural complexity allows for exploration in drug discovery, particularly in targeting enzymes or receptors where sulfonamide-based inhibitors are relevant. The compound’s well-defined synthetic route and stability under standard conditions make it a practical choice for experimental applications.
4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide structure
2176270-69-0 structure
Product name:4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide
CAS No:2176270-69-0
MF:C16H23NO5S
MW:341.422523736954
CID:5952640
PubChem ID:131703229

4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide
    • 4-acetyl-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide
    • AKOS040704755
    • F6571-2455
    • 2176270-69-0
    • 4-acetyl-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}benzene-1-sulfonamide
    • 4-acetyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
    • Inchi: 1S/C16H23NO5S/c1-13(19)14-4-6-15(7-5-14)23(20,21)17-12-16(22-11-10-18)8-2-3-9-16/h4-7,17-18H,2-3,8-12H2,1H3
    • InChI Key: NRJSDONACZVKAC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(C)=O)=CC=1)(NCC1(CCCC1)OCCO)(=O)=O

Computed Properties

  • Exact Mass: 341.12969401g/mol
  • Monoisotopic Mass: 341.12969401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101Ų
  • XLogP3: 0.8

4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6571-2455-20μmol
4-acetyl-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}benzene-1-sulfonamide
2176270-69-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6571-2455-15mg
4-acetyl-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}benzene-1-sulfonamide
2176270-69-0
15mg
$89.0 2023-09-08
Life Chemicals
F6571-2455-3mg
4-acetyl-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}benzene-1-sulfonamide
2176270-69-0
3mg
$63.0 2023-09-08
Life Chemicals
F6571-2455-2μmol
4-acetyl-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}benzene-1-sulfonamide
2176270-69-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6571-2455-20mg
4-acetyl-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}benzene-1-sulfonamide
2176270-69-0
20mg
$99.0 2023-09-08
Life Chemicals
F6571-2455-30mg
4-acetyl-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}benzene-1-sulfonamide
2176270-69-0 90%+
30mg
$119.0 2023-04-22
Life Chemicals
F6571-2455-25mg
4-acetyl-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}benzene-1-sulfonamide
2176270-69-0 90%+
25mg
$109.0 2023-04-22
Life Chemicals
F6571-2455-10mg
4-acetyl-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}benzene-1-sulfonamide
2176270-69-0
10mg
$79.0 2023-09-08
Life Chemicals
F6571-2455-40mg
4-acetyl-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}benzene-1-sulfonamide
2176270-69-0 90%+
40mg
$140.0 2023-04-22
Life Chemicals
F6571-2455-5mg
4-acetyl-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}benzene-1-sulfonamide
2176270-69-0
5mg
$69.0 2023-09-08

Additional information on 4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide

Introduction to 4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide (CAS No. 2176270-69-0)

4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide (CAS No. 2176270-69-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, represents a promising candidate for further exploration in drug discovery and therapeutic applications. The presence of multiple functional groups, including an acetyl moiety, a cyclopentylmethyl group, and a benzene-1-sulfonamide moiety, endows it with unique chemical properties that make it a subject of intense interest among researchers.

The molecular architecture of this compound is particularly noteworthy, as it combines elements that are often associated with bioactivity. The benzene ring, flanked by a sulfonamide group and an acetyl substituent, provides a stable aromatic core that can interact with biological targets. Meanwhile, the cyclopentylmethyl group introduces a bulky side chain that may influence the compound's solubility and metabolic stability. These structural features are critical in determining its potential pharmacological effects and make it an attractive scaffold for medicinal chemists.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives due to their demonstrated efficacy in various therapeutic contexts. Sulfonamides are known for their broad spectrum of biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of 4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide with an acetyl group and a hydroxyethoxy-substituted cyclopentylmethyl moiety suggests that it may exhibit unique interactions with biological targets compared to more conventional sulfonamides.

One of the most compelling aspects of this compound is its potential as a pharmacological tool. The combination of an acetyl group and a sulfonamide moiety can modulate the compound's reactivity and binding affinity to biological receptors. Additionally, the presence of a hydroxyethoxy group may enhance its solubility and bioavailability, which are crucial factors in drug development. These features make 4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide a promising candidate for further investigation in preclinical studies.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting costly wet-lab experiments. By leveraging molecular modeling techniques, scientists can identify potential binding sites on biological targets and assess the likelihood of 4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide interacting with them. These predictions have already guided several successful drug discovery programs and are likely to play an increasingly important role in the development of this compound.

The synthesis of complex organic molecules like 4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide represents another area where significant progress has been made. Modern synthetic methodologies have made it possible to construct intricate molecular frameworks with high precision and yield. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in creating chiral centers and functional groups that are essential for biological activity. The ability to synthesize this compound efficiently will be crucial for its further development as a potential therapeutic agent.

In addition to its pharmacological potential, 4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide may also find applications in other areas of chemical biology. For instance, its unique structural features could make it useful as an intermediate in the synthesis of more complex molecules or as a probe to study enzyme mechanisms. The sulfonamide group, in particular, is known to be a versatile handle for further functionalization, allowing researchers to tailor the compound's properties to specific needs.

The study of biochemical pathways has been greatly enhanced by the availability of small molecule tools like this one. By inhibiting or activating specific enzymes or receptors, compounds such as 4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide can provide insights into disease mechanisms and help identify new therapeutic targets. This approach has already led to significant breakthroughs in understanding complex diseases such as cancer, inflammation, and neurodegenerative disorders.

As research continues to uncover new therapeutic strategies, compounds like 4-acetyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}benzene-1-sulfonamide will play an increasingly important role in drug discovery and development. Their unique structural features and potential bioactivity make them valuable assets in the pharmaceutical chemist's toolkit. By leveraging advances in synthetic chemistry, computational biology, and biochemical research, scientists are well-positioned to harness the full potential of this compound and others like it.

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